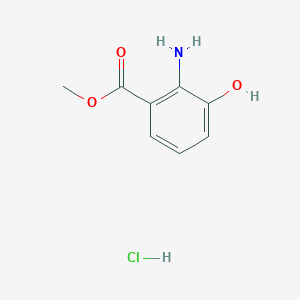

Methyl 2-amino-3-hydroxybenzoate hydrochloride

Description

Discovery and Development Timeline

The origins of methyl 2-amino-3-hydroxybenzoate hydrochloride trace back to early 20th-century investigations into substituted benzoic acids. While its exact synthesis date remains undocumented in public literature, its structural analogs, such as 4-aminosalicylic acid (PAS), were first synthesized in 1902 and later repurposed for tuberculosis treatment in the 1940s. The hydrochloride salt form likely emerged from mid-20th-century efforts to improve the solubility and stability of aromatic amines for pharmaceutical applications.

Key milestones in its development include:

- 1950s–1970s : Refinement of regioselective esterification and protection-deprotection strategies for hydroxyl and amino groups on benzoic acid derivatives, enabling scalable synthesis of methyl 2-amino-3-hydroxybenzoate.

- 1980s–2000s : Application of modern spectroscopic techniques (e.g., $$ ^1H $$ NMR, $$ ^{13}C $$ NMR) to characterize its structure and tautomeric behavior in solution.

- 2010s–Present : Integration into modular synthetic pathways for heterocyclic compounds, particularly benzo[d]thiazoles and aminophenol derivatives, as documented in recent methodologies.

Position in Benzoate Chemistry Research

This compound belongs to a subclass of ortho-substituted aminobenzoates, distinguished by its adjacent amino and hydroxyl groups. This configuration confers unique electronic and steric properties, making it a valuable precursor for:

- Metal coordination complexes : The hydroxyl and amino groups act as bidentate ligands, facilitating the synthesis of transition metal catalysts.

- Heterocyclic synthesis : Its reactivity with thiocyanates and halogens enables cyclization reactions to form benzo[d]thiazole cores, as demonstrated in the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives.

- Bioisosteric replacement : The methyl ester group serves as a hydrolyzable mimic for carboxylic acids in prodrug design, enhancing membrane permeability.

Comparative studies with simpler benzoates, such as methyl salicylate, highlight its enhanced nucleophilicity at the ortho positions due to the electron-donating effects of the −NH$$_2$$ and −OH groups.

Evolution of Research Understanding

Early research focused on synthetic accessibility and basic physicochemical profiling. For example, its melting point (97–99°C) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) were established through classical analytical methods. Advances in chromatography and mass spectrometry later enabled precise quantification of its purity and identification of byproducts in complex reaction mixtures.

Recent studies have elucidated its role in multi-step syntheses. A 2020 publication detailed its use as an intermediate in the preparation of hydroxy-substituted 2-aminobenzo[d]thiazole carboxylates, where it undergoes thiocyanation followed by cyclization in the presence of bromine and potassium thiocyanate. Nuclear magnetic resonance (NMR) studies confirmed the intermediacy of SCN-adducted species during this process, with distinct chemical shifts observed for NH$$2$$ protons in open-chain versus cyclized products (6.40 ppm vs. 7.91 ppm in DMSO-*d$$6$$*).

Significance in Biochemical Research Contexts

In biochemical applications, this compound serves as a scaffold for probing enzyme-substrate interactions. Its structural similarity to siderophore components and tyrosine kinase inhibitors has sparked interest in:

- Antimicrobial agent development : Analogous to PAS, modifications at the para position could yield compounds with activity against Mycobacterium tuberculosis.

- Enzyme inhibition studies : The hydroxyl group participates in hydrogen bonding with catalytic residues of oxidoreductases, as inferred from molecular docking simulations.

- Fluorescent probes : Functionalization with fluorophores at the amino group could yield pH-sensitive sensors for cellular imaging.

Table 1: Key Physicochemical Properties of this compound

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-hydroxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-3-2-4-6(10)7(5)9;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWKUDNIEGRUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86214-14-4 | |

| Record name | methyl 2-amino-3-hydroxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reduction of Methyl 3-hydroxy-2-nitrobenzoate:

Starting Material: Methyl 3-hydroxy-2-nitrobenzoate

Reagents: Iron powder, acetic acid, ethanol

Conditions: The mixture is heated to boiling for 2 hours, then cooled to room temperature. Water is added, and the mixture is extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate solution and dried over sodium sulfate.

-

Esterification of 3-Hydroxyanthranilic Acid:

Starting Material: 3-Hydroxyanthranilic acid

Reagents: Methanol, thionyl chloride

Conditions: The mixture is refluxed for 16 hours to obtain 3-hydroxyanthranilic acid methyl ester.

Industrial Production Methods:

- The industrial production of methyl 2-amino-3-hydroxybenzoate hydrochloride typically involves large-scale synthesis using the above methods, followed by purification processes such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- Methyl 2-amino-3-hydroxybenzoate can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction:

- The nitro group in methyl 3-hydroxy-2-nitrobenzoate can be reduced to an amino group to form methyl 2-amino-3-hydroxybenzoate.

Reagents: Iron powder, acetic acid, ethanol.

-

Substitution:

- The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Reagents: Acyl chlorides, alkyl halides.

Major Products:

- The major products formed from these reactions include various substituted benzoates, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-3-hydroxybenzoate hydrochloride serves as a versatile intermediate in various scientific research applications.

Chemistry

- Intermediate in Organic Synthesis: It is employed as a building block in the synthesis of diverse organic compounds and pharmaceuticals.

- Reactions: The compound undergoes oxidation, reduction, and substitution reactions to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reduction can be achieved using iron powder, acetic acid, and ethanol. Substitution reactions, such as acylation or alkylation, can be performed using acyl chlorides or alkyl halides.

Biology

- Biochemical Studies : It is utilized in biochemical studies to probe enzyme interactions and metabolic pathways involving aromatic compounds. The amino and hydroxyl groups enable hydrogen bonds and interactions with biological molecules, influencing biochemical pathways.

- Antimicrobial Effects : Research suggests that this compound exhibits antimicrobial properties and can inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.

Medicine

- Drug Development : It is explored for potential therapeutic properties and applications in drug development and formulation.

- Cellular Interactions : The compound interacts with specific molecular targets such as enzymes and receptors. It can modulate enzyme activity, which can affect metabolic processes as well as influence cell signaling pathways, impacting gene expression and cellular metabolism.

Industry

- Production of Dyes and Pigments : Due to its reactive functional groups, it is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural similarities with Methyl 2-amino-3-hydroxybenzoate hydrochloride, differing in substituent positions or functional groups:

Key Observations:

- Substituent Position Effects: Positional isomers (e.g., 2-amino-3-hydroxy vs. 4-amino-3-hydroxy) exhibit divergent reactivity in synthetic pathways. For example, Methyl 4-amino-3-hydroxybenzoate is less reactive in cyclization reactions due to steric hindrance .

- Functional Group Impact: The methoxy group in Methyl 2-amino-3-methoxybenzoate increases lipophilicity compared to the hydroxyl group in the parent compound, influencing solubility and bioavailability .

- Backbone Differences: Aliphatic analogues (e.g., Methyl 2-amino-3-methylbutanoate hydrochloride, CAS: 5619-05-6) lack aromaticity, reducing conjugation effects and altering pharmacological properties .

Physicochemical and Commercial Comparison

Commercial Insights:

- This compound is significantly costlier than 4-(dimethylamino)phenol hydrochloride, reflecting its specialized role in medicinal chemistry .

- Discontinuation of Methyl 2-amino-3-methylbutanoate hydrochloride (CAS: 5619-05-6) highlights market volatility for niche building blocks .

Biological Activity

Methyl 2-amino-3-hydroxybenzoate hydrochloride, also known as 3-hydroxyanthranilic acid methyl ester, is an organic compound with significant biological activities. This article delves into its biochemical properties, mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₁O₃

- Molecular Weight : 202.62 g/mol

- CAS Number : 86214-14-4

The compound features an amino group at the second position and a hydroxyl group at the third position on the benzene ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

- Enzyme Interactions : It is known to modulate the activity of certain enzymes, which can affect metabolic processes.

- Cell Signaling : The compound may influence cell signaling pathways, impacting gene expression and cellular metabolism.

- Hydrogen Bonding : The presence of hydroxyl and amino groups allows for hydrogen bonding with biomolecules, enhancing its reactivity within biological systems.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its potential to inhibit the growth of various bacterial strains. In vitro studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .

Analgesic Activity

In animal models, this compound has demonstrated analgesic properties. It appears to modulate pain pathways, potentially offering relief in conditions such as arthritis or neuropathic pain .

Pharmacokinetics

This compound is characterized by:

- High Gastrointestinal Absorption : It shows promising absorption rates in gastrointestinal studies, suggesting effective oral bioavailability.

- Metabolism : The compound undergoes metabolic transformations that may influence its pharmacological effects and toxicity profiles.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant inhibitory effect on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.

Study on Anti-inflammatory Effects

In a controlled experiment involving inflammatory models in rats, treatment with this compound resulted in a reduction of edema and inflammatory markers compared to untreated controls. This suggests potential utility in managing inflammatory disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Methyl 2-amino-4,5-dimethylbenzoate | Different substituents on benzene ring | Moderate antimicrobial activity |

| Methyl 2-amino-3-methoxybenzoate | Methoxy group instead of hydroxyl | Limited anti-inflammatory effects |

| Methyl 2,5-diaminobenzoate | Two amino groups | Enhanced reactivity but varied activity |

This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.